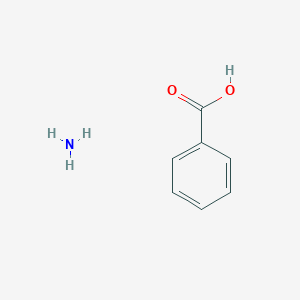

Ammonium Benzoate

Overview

Description

Ammonium benzoate is a white, crystalline powder that is the ammonium salt of benzoic acid. It has the chemical formula C₇H₉NO₂ and a molar mass of 139.15 g/mol . This compound is known for its solubility in water and methanol, but it is insoluble in diethyl ether . This compound is commonly used in various industrial applications, including as a corrosion inhibitor and a preservative.

Scientific Research Applications

Ammonium benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical syntheses and as a corrosion inhibitor in metal protection.

Biology: It is used in biological studies to understand the effects of benzoate ions on cellular processes.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of ammonium benzoate is ammonia in the body. It is used to treat conditions caused by too much ammonia in the blood, such as hyperammonemia .

Mode of Action

This compound interacts with its target by providing an alternative pathway for the removal of ammonia. It does this through the formation of its metabolites .

Biochemical Pathways

This compound affects the biochemical pathways involved in ammonia metabolism. It is conjugated to glycine in the liver and excreted as hippuric acid . This leads to the excretion of these amino acids and a decrease in ammonia levels .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism in the liver and kidneys, followed by excretion in the urine . The compound exhibits non-linear kinetics .

Result of Action

The result of this compound’s action is a decrease in ammonia levels in the body. This is achieved through the excretion of amino acids, leading to a decrease in ammonia levels . Ingestion of this compound can lead to nausea and vomiting .

Action Environment

The action of this compound is influenced by environmental factors. It is soluble in water, which can affect its bioavailability . The primary hazard of this compound is its threat to the environment, and immediate steps should be taken to limit its spread to the environment .

Preparation Methods

Ammonium benzoate is typically prepared by the reaction of benzoic acid with ammonia. The reaction can be represented as follows:

C7H6O2+NH3→C7H9NO2

In industrial settings, this reaction is often carried out in the presence of water, either as aqua ammonia or wet benzoic acid . The reaction conditions typically involve moderate temperatures and pressures to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

Ammonium benzoate undergoes several types of chemical reactions, including:

-

Dehydration: : this compound can be dehydrated to form benzamide.

C7H9NO2→C7H7NO+H2O

-

Substitution Reactions: : It can participate in substitution reactions where the benzoate ion acts as a nucleophile.

Common reagents used in these reactions include acids, bases, and dehydrating agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ammonium benzoate can be compared with other similar compounds such as sodium benzoate and potassium benzoate. These compounds also act as preservatives and have similar chemical properties. this compound is unique in its ability to form benzamide upon dehydration, a property not shared by its sodium and potassium counterparts .

Similar Compounds

- Sodium benzoate

- Potassium benzoate

- Benzamide (formed from this compound)

This compound stands out due to its specific applications in corrosion inhibition and its unique dehydration reaction to form benzamide.

Properties

| { "Design of the Synthesis Pathway": "Ammonium Benzoate can be synthesized by reacting benzoic acid with ammonium hydroxide.", "Starting Materials": ["Benzoic acid", "Ammonium hydroxide"], "Reaction": [ "Dissolve benzoic acid in water", "Add ammonium hydroxide to the solution", "Heat the mixture to 60-70°C", "Filter the resulting solution", "Cool the filtrate to room temperature", "Collect the precipitate of Ammonium Benzoate by filtration", "Wash the precipitate with cold water to remove impurities", "Dry the Ammonium Benzoate in a desiccator" ] } | |

| 1863-63-4 | |

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

azane;benzoic acid |

InChI |

InChI=1S/C7H6O2.H3N/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);1H3 |

InChI Key |

VWSRWGFGAAKTQG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)[O-].[NH4+] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.N |

boiling_point |

160 °C (SUBLIMES) |

Color/Form |

COLORLESS RHOMBIC CRYSTALS LAMELLAR CRYSTALS OR CRYSTALLINE POWDER |

density |

1.26 at 77 °F (USCG, 1999) - Denser than water; will sink 1.260 |

melting_point |

388 °F (USCG, 1999) 198 °C (DECOMP) |

| 1863-63-4 | |

physical_description |

Ammonium benzoate appears as a white crystalline solid. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used in medicine and as a food preservative. Pellets or Large Crystals; Liquid; Dry Powder White solid; [Hawley] Semi-transparent crystals, soluble in water; [MSDSonline] |

Pictograms |

Irritant |

shelf_life |

GRADUALLY LOSES AMMONIA ON EXPOSURE TO AIR. |

solubility |

IN WATER: 19.6 G/100 CC @ 14.5 °C, 83.3 G/100 CC @ 100 °C; IN ALCOHOL: 1.63 G/100 CC @ 25 °C; INSOL IN ETHER 1 G DISSOLVES IN 8 ML GLYCEROL |

Origin of Product |

United States |

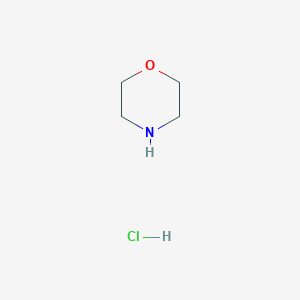

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

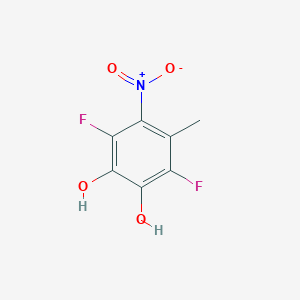

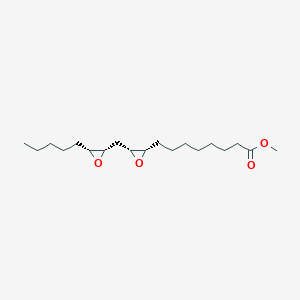

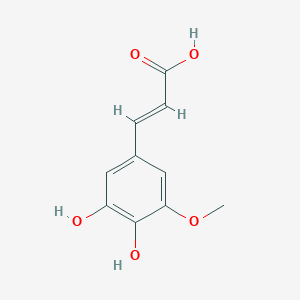

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)